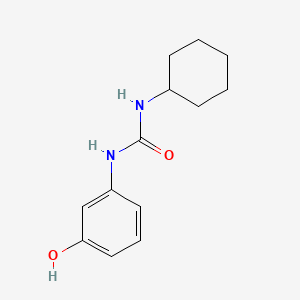

N-cyclohexyl-N'-(3-hydroxyphenyl)urea

Description

N-Cyclohexyl-N'-(3-hydroxyphenyl)urea is a urea-based compound primarily studied for its role as a soluble epoxide hydrolase (sEH) inhibitor. Its structure features a cyclohexyl group attached to one urea nitrogen and a 3-hydroxyphenyl group on the other. This compound’s design aligns with the broader class of urea derivatives targeting sEH, a key enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs) .

Properties

CAS No. |

55614-04-5 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-cyclohexyl-3-(3-hydroxyphenyl)urea |

InChI |

InChI=1S/C13H18N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h4,7-10,16H,1-3,5-6H2,(H2,14,15,17) |

InChI Key |

JPXJXHASUDJSOC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

A common method for synthesizing N-cyclohexyl-N’-(3-hydroxyphenyl)urea involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both simple and efficient, yielding high chemical purity. The reaction conditions are mild, and the process is scalable, making it suitable for industrial applications .

Industrial Production Methods

Industrial production of N-substituted ureas, including N-cyclohexyl-N’-(3-hydroxyphenyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, aiming to minimize environmental impact while maximizing yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(3-hydroxyphenyl)urea can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-cyclohexyl-N’-(3-hydroxyphenyl)urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(3-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes critical to cell function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Binding Interactions

The inhibitory activity of urea-based sEH inhibitors depends on substituent chemistry and spatial arrangement. Below is a comparative analysis:

Table 1: Key Structural Features and Interactions of Selected Urea-Based sEH Inhibitors

Metabolic Stability and Toxicity

- Piperidinyl Derivatives : Compounds like N-cyclohexyl-N'-(1-(propan-2-yl)piperidin-4-yl)urea exhibit improved blood-brain barrier penetration, making them candidates for neuroinflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.